2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique fused ring system that combines a pyrazole ring with a diazepine ring, making it a valuable scaffold for the development of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the alkylation of commercially available methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group . The free N-terminal of the diazepine can undergo smooth Buchwald and Chan arylations among various standard chemistry applications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis routes mentioned above can be adapted for larger-scale production. The use of commercially available starting materials and straightforward reaction conditions makes this compound amenable to industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Selective reduction of the lactam to an amine using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Borane is used for the selective reduction of the lactam.
Substitution: Buchwald and Chan arylations typically involve palladium catalysts and aryl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylates: These compounds share a similar core structure but differ in their functional groups, which can affect their reactivity and biological activity.
2-(Difluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)13-9-12-10-14-7-4-8-16(12)15-13/h1-3,5-6,9,14H,4,7-8,10H2 |
InChI Key |
YLTRAMRVBKFUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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